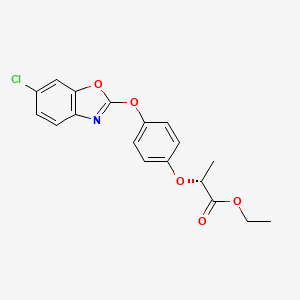

Fenoxaprop-P-ethyl

Vue d'ensemble

Description

Le Fénoxaprop-P-éthyle est un herbicide post-émergence utilisé pour contrôler les graminées annuelles et vivaces. Il s'agit d'une molécule chirale existant sous les formes R et S, le Fénoxaprop-P étant l'isomère R. Ce composé a une faible solubilité aqueuse et une faible volatilité, ce qui le rend efficace dans diverses applications agricoles .

Méthodes De Préparation

La synthèse du Fénoxaprop-P-éthyle comprend plusieurs étapes :

Réaction du 2,6-dichlorobenzoxazole avec l'acide 2-(4-hydroxyphénoxy)propionique : en milieu alcalin pour obtenir l'acide ®-2-[4-(6-chloro-1,3-benzoxazole-2-yloxy)phénoxy]propionique.

Estérification avec l'éthanol : pour produire le ®-2-[4-(6-chloro-1,3-benzoxazole-2-yloxy)phénoxy]propionate d'éthyle.

Les méthodes de production industrielle impliquent souvent l'utilisation de résines échangeuses d'ions et de bains à ultrasons pour améliorer l'efficacité et le rendement de la réaction .

Analyse Des Réactions Chimiques

Le Fénoxaprop-P-éthyle subit diverses réactions chimiques, notamment :

Hydrolyse : La principale voie de dégradation, qui convertit le Fénoxaprop-P-éthyle en Fénoxaprop-P.

Oxydation et Réduction : Ces réactions sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.

Substitution : Implique le remplacement de groupes fonctionnels, souvent facilité par des catalyseurs ou des réactifs spécifiques.

Les réactifs courants comprennent l'éthanol, les résines échangeuses d'ions et divers solvants tels que l'acétone et l'acétate d'éthyle. Les principaux produits formés incluent le Fénoxaprop-P et d'autres dérivés en fonction des conditions de réaction .

4. Applications de la Recherche Scientifique

Le Fénoxaprop-P-éthyle est largement utilisé dans la recherche scientifique pour ses propriétés herbicides. Il est appliqué dans :

Recherche Agricole : Étude de ses effets sur différentes espèces de mauvaises herbes et la sécurité des cultures.

Études Biologiques : Investigation de son impact sur les organismes non cibles et les écosystèmes.

Recherche Chimique : Exploration de ses voies de dégradation et de son interaction avec d'autres produits chimiques

5. Mécanisme d'Action

Le Fénoxaprop-P-éthyle inhibe la synthèse des acides gras dans les tissus méristématiques des graminées en ciblant l'enzyme acétyl-CoA carboxylase. Cette inhibition perturbe la formation de la membrane cellulaire, ce qui entraîne la mort des mauvaises herbes ciblées .

Applications De Recherche Scientifique

Herbicidal Applications

Selective Control of Grasses

Fenoxaprop-P-ethyl is primarily employed as a post-emergence herbicide to manage annual monocotyledonous weeds. It is effective against species such as barnyard grass (Echinochloa crus-galli) and green foxtail (Setaria viridis) in crops like winter wheat and barley . Field studies have shown that this compound can significantly reduce weed biomass while maintaining crop yield, making it a valuable tool for integrated weed management strategies .

Resistance Management

Research indicates that this compound can be utilized in managing herbicide-resistant weed populations. Studies have demonstrated that certain resistant populations exhibit differential metabolism of the herbicide, leading to varying levels of susceptibility . For instance, populations with non-target-site resistance showed a significant reduction in dry weight when treated with this compound, indicating its continued relevance in resistance management programs .

Environmental Behavior

Degradation and Metabolism

this compound undergoes rapid degradation in aquatic environments, with half-lives of less than one day in water-sediment microcosms. The primary degradation product, fenoxaprop, retains herbicidal activity but exhibits enantioselective degradation patterns—specifically, the S-enantiomer degrades faster than the R-enantiomer . Understanding these degradation pathways is crucial for assessing the environmental impact of this compound and its metabolites.

Microbial Degradation

Studies have identified specific bacterial consortia capable of degrading this compound, enhancing its bioremediation potential in contaminated soils. These microbial communities can transform this compound into less harmful compounds, demonstrating a natural attenuation process that could be harnessed for environmental cleanup efforts .

Toxicological Studies

Safety Profile

Toxicity studies indicate that this compound has a relatively low acute toxicity profile compared to other herbicides. A case series involving patients with acute self-poisoning revealed minimal serious complications, suggesting that while caution is necessary, the herbicide poses a lower risk than many alternatives . Additionally, laboratory studies have shown reversible hepatic toxicity in mammals, warranting further investigation into long-term exposure effects .

Impact on Non-target Organisms

Research into the effects of this compound on non-target organisms has raised concerns regarding its potential impact on aquatic life and beneficial insects. Monitoring programs are essential to evaluate these effects and ensure safe application practices .

Case Studies and Research Findings

Mécanisme D'action

Fenoxaprop-P-ethyl inhibits the synthesis of fatty acids in the meristem tissues of grasses by targeting the enzyme acetyl-CoA carboxylase. This inhibition disrupts cell membrane formation, leading to the death of the targeted weeds .

Comparaison Avec Des Composés Similaires

Le Fénoxaprop-P-éthyle appartient au groupe des herbicides aryloxyphénoxypropionates. Les composés similaires comprennent :

- Sethoxydim

- Clethodim

- Pinoxaden

Comparé à ces composés, le Fénoxaprop-P-éthyle est unique par son inhibition spécifique de l'acétyl-CoA carboxylase et son efficacité contre une plus large gamme d'espèces de graminées .

Activité Biologique

Fenoxaprop-P-ethyl (FPE) is a selective herbicide belonging to the aryloxyphenoxypropionate class, primarily used for controlling grass weeds in various crops. Its biological activity is characterized by its mechanism of action, toxicity profiles, and resistance development in target weed species. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of FPE.

This compound exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. This inhibition disrupts the synthesis of fatty acids, leading to impaired growth and eventual plant death. The herbicide targets both monocotyledonous and dicotyledonous plants, making it effective against a wide range of grassy weeds.

Toxicity and Safety Profile

Cytotoxicity and Genotoxicity Studies

Research has shown that FPE can exhibit cytotoxic effects at high concentrations. In vitro studies using human kidney cells (HEK293) demonstrated that while FPE did not significantly affect cell proliferation, it induced cell death at elevated concentrations. The IC50 values for FPE were reported as 392.88 mM, indicating a moderate level of cytotoxicity . Genotoxicity assays using the comet assay revealed no significant DNA damage at lower concentrations, although some studies indicated potential mutagenic effects in specific contexts .

Case Studies on Poisoning

Acute self-poisoning incidents involving FPE have been documented, indicating its relatively low toxicity compared to other herbicides. A case series reported no serious complications in patients who ingested herbicides containing FPE, with a conservative case-fatality estimate of 4.2% . Symptoms observed included altered sensorium and myocardial infarction in severe cases, highlighting the need for careful monitoring during treatment .

Resistance Development

Resistance to this compound has been documented in various weed species, notably Phalaris minor and Echinochloa colona. In Pakistan, studies found that certain biotypes of P. minor exhibited resistance with resistance indices ranging from 2.13 to 6.00 . Similarly, a Mississippi population of E. colona showed an 11-fold increase in effective dose (ED50) required for growth reduction compared to susceptible populations . These findings underscore the evolutionary pressures exerted by repeated herbicide applications.

Hormesis Effects

Interestingly, low doses of this compound have been observed to induce hormesis—where low levels of a substance stimulate growth rather than inhibit it. Studies indicated that doses as low as 6 g a.i. ha^-1 enhanced growth and seed production in Littleseed Canarygrass and Wild Oat, suggesting that sub-lethal exposures can have unexpected positive effects on certain weed species .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Aspect | Findings |

|---|---|

| Mechanism | Inhibition of acetyl-CoA carboxylase |

| Cytotoxicity (IC50) | 392.88 mM (HEK293 cells) |

| Genotoxicity | No significant DNA damage at lower concentrations; potential mutagenicity |

| Acute Poisoning Symptoms | Altered sensorium; myocardial infarction in severe cases |

| Resistance Development | Documented in P. minor (resistance index: 2.13-6.00) and E. colona (11-fold increase in ED50) |

| Hormesis Effects | Low doses promote growth in certain weed species |

Propriétés

IUPAC Name |

ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKBPHSEKWERTG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034598 | |

| Record name | Fenoxaprop-P-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71283-80-2 | |

| Record name | Fenoxaprop P-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71283-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxaprop-P-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxaprop-P-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-2[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAPROP-P-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CSW9U08K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.